Stictic acid

説明

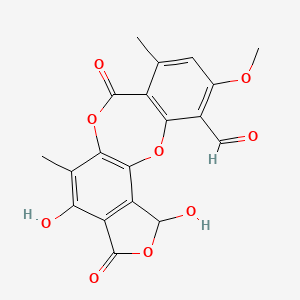

13,17-dihydroxy-5-methoxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.0³,⁸.0¹⁴,¹⁸]octadeca-1(11),3,5,7,12,14(18)-hexaene-4-carbaldehyde is a natural product found in Cetraria aculeata, Dimelaena oreina, and other organisms with data available.

特性

IUPAC Name |

13,17-dihydroxy-5-methoxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O9/c1-6-4-9(25-3)8(5-20)15-10(6)17(22)27-14-7(2)13(21)11-12(16(14)26-15)19(24)28-18(11)23/h4-5,19,21,24H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCUFZLDTAYNBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3C)O)C(=O)OC4O)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972053 | |

| Record name | Stictic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549-06-4 | |

| Record name | Stictic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stictic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STICTIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stictic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stictic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Stictic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZR6AX77LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Stictic Acid

For Researchers, Scientists, and Drug Development Professionals

Stictic acid, a β-orcinol depsidone, is a lichen secondary metabolite that has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an exploration of its biosynthetic pathway.

Natural Sources of this compound

This compound is predominantly found in a wide variety of lichen species, which are symbiotic organisms composed of a fungus (mycobiont) and a photosynthetic partner (photobiont), either a green alga or a cyanobacterium. The production of this compound is attributed to the fungal partner. While no natural sources of this compound outside of lichens have been identified, it is a characteristic constituent of numerous lichen genera.

The principal lichen genera known to produce this compound include:

-

Usnea : A genus of fruticose lichens, commonly known as beard lichens, are significant producers of this compound.[1]

-

Ramalina : This genus of fruticose lichens also contains numerous species that synthesize this compound.

-

Xanthoparmelia : A large and diverse genus of foliose lichens, many of which contain this compound as a key chemical component.

-

Lobaria : Certain species within this genus of large, foliose lichens, such as Lobaria pulmonaria (lungwort), are known to contain this compound.

-

Parmotrema : A genus of foliose lichens where this compound is a known secondary metabolite.

-

Hypogymnia : This genus of foliose lichens includes species that produce this compound.

-

Lecanora : Certain crustose lichens belonging to this genus have been reported to contain this compound.

-

Stereocaulon : this compound has been isolated from species of this fruticose lichen genus.

-

Pertusaria : This is another genus of crustose lichens that includes species known to produce this compound.

-

Pseudocyphellaria : This genus is also recognized as a source of this compound.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly between different lichen species and even within the same species depending on geographical location, environmental conditions, and the extraction solvent used. The following table summarizes quantitative data for this compound content in various lichen species from published studies.

| Lichen Species | Extraction Solvent | This compound Content (mg/g of dried lichen) | Reference |

| Usnea filipendula | Acetone | 9.85 ± 0.49 | [1] |

| Usnea filipendula | Ethanol | 7.32 ± 0.15 | [1] |

| Usnea filipendula | Methanol | 6.87 ± 0.21 | [1] |

| Usnea intermedia | Acetone | 4.15 ± 0.11 | [1] |

| Usnea intermedia | Ethanol | 3.45 ± 0.19 | |

| Usnea intermedia | Methanol | 2.98 ± 0.28 | |

| Ramalina farinacea | Acetone | Not specified, but detected | |

| Ramalina farinacea | Methanol | Not specified, but detected | |

| Lobaria pulmonaria (Chemical Race I) | Acetone | 42.3 ± 4.3 (forest edge), 36.7 ± 4.4 (interior forest) | |

| Xanthoparmelia conspersa | Not specified | Present |

Experimental Protocols

The extraction of this compound from dried and ground lichen material is typically performed using organic solvents. Acetone is often reported as one of the most efficient solvents for extracting a broad range of lichen metabolites, including this compound.

Materials and Equipment:

-

Dried lichen thalli

-

Grinder or mortar and pestle

-

Erlenmeyer flasks

-

Magnetic stirrer and stir bars

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

-

Solvents: Acetone, Methanol, Ethanol (analytical grade)

Protocol:

-

Sample Preparation: Air-dry the collected lichen thalli to a constant weight. Grind the dried thalli into a fine powder using a grinder or a mortar and pestle.

-

Extraction:

-

Weigh a known amount of the powdered lichen material (e.g., 10 g) and transfer it to an Erlenmeyer flask.

-

Add a suitable volume of acetone (e.g., 150-200 mL) to the flask.

-

Stopper the flask and stir the mixture at room temperature for a defined period (e.g., 4 to 24 hours) using a magnetic stirrer.

-

-

Filtration: Filter the mixture through filter paper to separate the solid lichen material from the solvent extract.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

-

Drying: Dry the crude extract under vacuum to remove any residual solvent. The resulting crude extract can be used for further purification or analysis.

HPLC coupled with a Diode Array Detector (DAD) is the most common and reliable method for the quantification of this compound in lichen extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed. A common mobile phase consists of two solvents:

-

Solvent A: 1% phosphoric acid in water

-

Solvent B: Methanol or Acetonitrile

-

-

Gradient Program (Example):

-

0-15 min: 30% to 70% B

-

15-30 min: 70% to 100% B

-

30-35 min: Hold at 100% B

-

35-36 min: 100% to 30% B

-

36-45 min: Re-equilibration at 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10-20 µL

-

Detection: UV detection at a wavelength of 254 nm.

Procedure:

-

Standard Preparation: Prepare a stock solution of a certified this compound standard in a suitable solvent (e.g., acetone or methanol). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known amount of the crude lichen extract in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solutions into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.

Biosynthesis of this compound

The biosynthesis of this compound, like other lichen depsidones, follows the polyketide pathway, specifically the acetyl-malonate pathway. This process is catalyzed by a large, multifunctional enzyme complex known as a non-reducing polyketide synthase (NR-PKS). The biosynthesis can be broadly divided into the formation of a depside precursor followed by its oxidative cyclization to form the depsidone core.

The key steps in the proposed biosynthetic pathway of a β-orcinol depsidone like this compound are:

-

Polyketide Chain Formation: The NR-PKS enzyme iteratively condenses acetyl-CoA (starter unit) with several molecules of malonyl-CoA (extender units) to form two different polyketide chains.

-

Cyclization and Aromatization: These polyketide chains then undergo intramolecular cyclization and aromatization to form two different β-orcinol carboxylic acid units.

-

Depside Formation: The two β-orcinol units are then joined by an ester bond, catalyzed by a domain within the PKS, to form a depside intermediate.

-

Oxidative Cyclization: The depside intermediate undergoes an intramolecular oxidative C-O phenol coupling to form the characteristic ether linkage of the depsidone core. This step is catalyzed by a cytochrome P450 monooxygenase.

-

Tailoring Reactions: Following the formation of the basic depsidone structure, a series of "tailoring" reactions, such as hydroxylation, methylation, and formylation, occur to produce the final this compound molecule. These reactions are catalyzed by specific tailoring enzymes, such as methyltransferases and oxidoreductases.

The genes encoding the NR-PKS, cytochrome P450, and other tailoring enzymes are typically found clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC).

Signaling Pathways and Regulation

The regulation of secondary metabolite production in lichens, including this compound, is a complex process that is not yet fully understood. It is believed to be influenced by a combination of genetic factors and environmental cues. While specific signaling pathways controlling this compound biosynthesis have not been elucidated, general principles of fungal secondary metabolism regulation likely apply.

Potential Regulatory Factors:

-

Environmental Stress: Factors such as UV radiation, temperature fluctuations, and nutrient availability can influence the production of secondary metabolites in lichens, which often serve protective roles.

-

Symbiotic Interactions: The communication and nutrient exchange between the mycobiont and photobiont are thought to play a crucial role in triggering and modulating the biosynthesis of lichen substances.

-

Genetic Regulation: The expression of the genes within the this compound biosynthetic gene cluster is likely controlled by specific transcription factors that respond to internal and external signals. Mitogen-activated protein kinase (MAPK) signaling cascades are known to be involved in translating environmental stress signals into cellular responses in fungi, and it is plausible that such pathways are also involved in regulating secondary metabolism in lichens.

References

The Discovery and Isolation of Stictic Acid: A Technical Guide for Researchers

Abstract

Stictic acid, a β-orcinol depsidone, is a prominent secondary metabolite produced by a wide array of lichen species. First identified in the mid-19th century, this compound has attracted significant scientific interest due to its diverse biological activities, including antioxidant, antimicrobial, and antitumor properties.[1][2][3] This technical guide provides a comprehensive overview of the historical discovery, natural sources, and detailed experimental protocols for the extraction, isolation, and quantification of this compound from lichens. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology.

Discovery and Historical Context

The initial discovery and isolation of this compound can be traced back to 1846 by Knop and Schnedermann.[1] Later, in 1907, it was independently isolated and named scopularic acid by Zopf. It wasn't until the 1930s that the work of Asahina and colleagues, as well as Curd and Robertson, independently confirmed that these two compounds were synonymous.[1] this compound is a key compound in the chemotaxonomy of lichens, helping to differentiate between species.

Natural Sources of this compound

This compound is a characteristic metabolite found in a diverse range of lichen genera. Its presence has been identified in numerous species, making these lichens valuable sources for its isolation.

Common Lichen Genera Containing this compound:

-

Usnea: A genus of fruticose lichens where several species are known producers of this compound.

-

Ramalina: Various species within this fruticose lichen genus synthesize the compound.

-

Parmotrema: A genus of foliose lichens where this compound is a known chemical constituent.

-

Xanthoparmelia: This large genus of foliose lichens includes many species that produce this compound.

-

Hypogymnia: Certain species in this foliose lichen genus are known to contain the compound.

-

Stereocaulon: this compound has been isolated from species of this fruticose lichen genus.

-

Lobaria: Specific species within this genus of large foliose lichens are known sources.

-

Lecanora: Certain crustose lichens of this genus have been reported to contain this compound.

-

Pertusaria: This genus of crustose lichens also includes species that produce the compound.

-

Pseudocyphellaria: This genus is another known source of this compound.

-

Dimelaena: this compound has been reported in organisms like Dimelaena oreina.

Quantitative Analysis of this compound in Lichens

The concentration of this compound can vary significantly depending on the lichen species, environmental conditions, and the solvent used for extraction. Acetone has been shown to be a highly efficient solvent for extracting this compound. High-Performance Liquid Chromatography (HPLC) is a standard method for the precise quantification of lichen acids.

A study on three Usnea species from Uludag Mountain, Turkey, provides a clear example of this variability. The amounts of this compound extracted using different solvents were quantified, and the results are summarized below.

| Lichen Species | Extraction Solvent | This compound Content (mg/g of dried lichen) |

| Usnea filipendula | Acetone | 9.85 ± 0.49 |

| Ethanol | 7.93 ± 0.39 | |

| Methanol | 4.39 ± 0.17 | |

| Usnea intermedia | Acetone | 5.58 ± 0.31 |

| Ethanol | 4.67 ± 0.19 | |

| Methanol | 2.98 ± 0.28 | |

| Usnea fulvoreagens | Acetone | 7.64 ± 0.36 |

| Ethanol | 6.51 ± 0.22 | |

| Methanol | 4.12 ± 0.21 |

Table 1: A summary of the this compound content extracted from three different Usnea species using acetone, ethanol, and methanol. Data sourced from a 2014 study on the antioxidant and antimicrobial potential of these lichens.

Experimental Protocols for Isolation and Purification

The isolation of this compound from lichen thalli involves a multi-step process that includes solvent extraction followed by chromatographic purification and analytical verification.

Protocol 1: General Solvent-Based Extraction

This protocol outlines a standard method for extracting a crude mixture of secondary metabolites, including this compound, from dried lichen material. Acetone is frequently used due to its high extraction efficiency for many lichen compounds.

Materials and Equipment:

-

Dried and ground lichen thalli (e.g., Usnea sp.)

-

Acetone (ACS grade)

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask

-

Filter paper (Whatman No. 1 or equivalent) and funnel

-

Rotary evaporator

-

Round-bottom flask

Methodology:

-

Preparation: Weigh approximately 10 g of finely ground, air-dried lichen thalli and place the material into a 500 mL Erlenmeyer flask.

-

Extraction: Add 200-250 mL of acetone to the flask. Seal the flask and place it on a magnetic stirrer. Stir the mixture continuously for 24 hours at room temperature.

-

Filtration: After the extraction period, filter the mixture through filter paper to separate the solid lichen material from the acetone extract. Collect the filtrate, which contains the dissolved secondary metabolites.

-

Concentration: Transfer the filtrate to a round-bottom flask of appropriate size. Concentrate the extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40-50°C to prevent degradation of the compounds.

-

Drying: Continue evaporation until a powdered crude extract is obtained. Store the crude extract at 4°C for further purification.

Protocol 2: Purification by Chromatography

Following crude extraction, chromatographic techniques are essential to isolate this compound from other co-extracted metabolites. Thin-Layer Chromatography (TLC) is used for initial analysis and method development, while Column Chromatography is employed for preparative scale purification.

Part A: Thin-Layer Chromatography (TLC) Analysis

TLC is used to identify the presence of this compound in the crude extract and to determine an optimal solvent system for column chromatography.

Materials and Equipment:

-

TLC plates (e.g., Merck silica gel 60 F254)

-

Crude lichen extract

-

Developing chamber

-

Solvent systems (e.g., Toluene:Acetic Acid 170:30)

-

Capillary tubes for spotting

-

10% Sulfuric acid spray reagent

-

UV lamp (254 nm and 354 nm)

-

Heating plate or oven (110°C)

Methodology:

-

Sample Preparation: Dissolve a small amount of the crude extract in acetone.

-

Spotting: Using a capillary tube, spot the dissolved extract onto the baseline of a TLC plate.

-

Development: Place the plate in a TLC chamber containing the chosen solvent system (e.g., Solvent C: Toluene/Acetic Acid). Allow the solvent to ascend the plate via capillary action until it is near the top.

-

Visualization: Remove the plate, dry it completely, and observe it under a UV lamp. Subsequently, spray the plate evenly with 10% H₂SO₄ and heat it at 110°C. This compound and other depsidones will appear as distinctly colored spots.

Part B: Column Chromatography Purification

This method is used to separate and purify this compound from the crude extract in larger quantities.

Materials and Equipment:

-

Glass chromatography column

-

Silica gel (100-200 mesh)

-

Crude lichen extract

-

Selected solvent system (mobile phase) determined from TLC analysis

-

Collection tubes or flasks

Methodology:

-

Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent and carefully pack it into the chromatography column, avoiding air bubbles.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Begin passing the mobile phase through the column. The different compounds in the extract will travel down the column at different rates based on their polarity and affinity for the silica gel and the solvent.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis: Analyze the collected fractions using TLC to identify which ones contain pure this compound.

-

Pooling and Evaporation: Combine the pure fractions containing this compound and evaporate the solvent using a rotary evaporator to obtain the purified compound.

Protocol 3: Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a highly sensitive method used to confirm the purity of the isolated this compound and to quantify it.

Materials and Equipment:

-

HPLC system with a photodiode array (PDA) or UV detector

-

Reversed-phase C18 column

-

Purified this compound sample

-

This compound standard

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic or orthophosphoric acid)

-

Syringe filters (0.45 µm)

Methodology:

-

Sample Preparation: Prepare a standard solution of known concentration using a this compound standard. Dissolve the purified sample in the mobile phase. Filter both solutions through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase: A common mobile phase is a gradient of methanol (or acetonitrile) and water containing a small percentage of acid (e.g., 0.5% formic acid or orthophosphoric acid) to ensure sharp peaks.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Monitor the elution at a wavelength where this compound shows strong absorbance (e.g., 254 nm).

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The retention time of the peak in the sample chromatogram should match that of the this compound standard. Purity can be assessed by the presence of a single, sharp peak.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the extraction, isolation, and analysis of this compound from lichen material.

Caption: Workflow for this compound Isolation from Lichens.

Conclusion

This technical guide provides a detailed framework for the successful isolation and characterization of this compound from its natural lichen sources. By following the outlined protocols for extraction, chromatographic purification, and analytical verification, researchers can obtain high-purity this compound for further investigation into its promising biological and pharmacological activities. The methodologies presented are robust and can be adapted for various research and development applications, contributing to the ongoing exploration of lichen-derived natural products.

References

The Stictic Acid Enigma: A Technical Guide to its Fungal Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stictic acid, a β-orcinol depsidone found in a variety of lichen-forming fungi, has attracted scientific interest for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway in fungi. While the complete enzymatic cascade is an ongoing area of research, this document synthesizes existing knowledge on the core biosynthetic machinery, including the non-reducing polyketide synthase (NR-PKS) and cytochrome P450 monooxygenase, and proposes a putative pathway for the subsequent tailoring reactions. This guide details relevant experimental protocols for the analysis of lichen metabolites and the functional characterization of biosynthetic genes. Furthermore, it presents available quantitative data and visualizes the proposed biosynthetic pathway and experimental workflows to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a secondary metabolite belonging to the depsidone class of polyketides, characterized by a tricyclic ring system with an ester, an ether, and a lactone bridge. It is a known constituent of various lichen genera, including Usnea, Lobaria, and Xanthoparmelia[1][2][3]. Like many lichen polyketides, this compound is believed to be produced by the fungal symbiont. The biosynthesis of such complex natural products involves a series of enzymatic reactions, starting from simple precursors and leading to a diverse array of chemical structures. Understanding the biosynthetic pathway of this compound is crucial for harnessing its potential through biotechnological production and for the discovery of novel enzymes with applications in synthetic biology.

This guide will delve into the proposed biosynthetic pathway of this compound, drawing parallels with the biosynthesis of other well-characterized depsidones. It will cover the key enzyme families involved, the genetic organization of the biosynthetic gene cluster (BGC), and the putative sequence of reactions leading to the final molecule.

The Core Biosynthetic Pathway: From Acetyl-CoA to the Depsidone Scaffold

The biosynthesis of this compound is proposed to follow the general pathway for depsidone formation in fungi, which can be divided into two major stages: the formation of a depside intermediate by a non-reducing polyketide synthase (NR-PKS) and the subsequent oxidative cyclization to the depsidone core by a cytochrome P450 monooxygenase.

Assembly of the Depside Precursor by a Non-Reducing Polyketide Synthase

The initial steps of this compound biosynthesis are believed to be catalyzed by a Type I iterative NR-PKS. This multifunctional enzyme orchestrates the assembly of two distinct aromatic rings from simple acyl-CoA precursors.

The proposed sequence of events is as follows:

-

Chain Initiation: The biosynthesis is initiated with a starter unit, likely acetyl-CoA.

-

Polyketide Chain Elongation: The starter unit is sequentially condensed with several extender units, typically malonyl-CoA, to build two separate poly-β-keto chains.

-

Cyclization and Aromatization: Each poly-β-keto chain undergoes intramolecular aldol condensations to form two monocyclic aromatic rings, which are derivatives of orsellinic acid.

-

Depside Formation: A crucial feature of depside-forming NR-PKSs is the presence of two acyl carrier protein (ACP) domains. These domains are thought to hold the two newly formed aromatic rings, facilitating their esterification to form a depside intermediate[4][5].

Oxidative Cyclization to the Depsidone Core

The transformation of the depside intermediate into the tricyclic depsidone scaffold is a key step, catalyzed by a cytochrome P450 monooxygenase (CYP). This enzyme facilitates an intramolecular oxidative C-O coupling, forming the characteristic ether linkage of depsidones. While the precise mechanism is not fully elucidated, it is proposed to involve a radical-mediated reaction.

Proposed Biosynthetic Pathway of this compound

While a specific biosynthetic gene cluster for this compound has not yet been definitively identified and characterized, a putative pathway can be proposed based on the structure of this compound and the known biosynthesis of related depsidones. The formation of this compound from a depside precursor would require a series of tailoring reactions.

The proposed tailoring steps to convert a hypothetical depside precursor, such as methyl-β-orcinolcarboxylate-containing depside, to this compound are:

-

Oxidative Cyclization: A cytochrome P450 enzyme catalyzes the formation of the ether bridge, yielding the basic depsidone core.

-

Hydroxylation: One or more hydroxylase enzymes may introduce hydroxyl groups at specific positions on the aromatic rings.

-

Methylation: A methyltransferase would catalyze the transfer of a methyl group to a hydroxyl function, forming the methoxy group present in this compound.

-

Oxidation: An oxidase or dehydrogenase is likely responsible for the formation of the aldehyde group.

-

Lactone Formation: The final lactone ring could be formed through the action of an oxidase or a Baeyer-Villiger monooxygenase.

The this compound Biosynthetic Gene Cluster

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically located together in the genome in a biosynthetic gene cluster (BGC). Although a BGC for this compound has not been experimentally confirmed, it is predicted to contain:

-

A non-reducing polyketide synthase (NR-PKS) gene as the core scaffold-synthesizing enzyme.

-

A cytochrome P450 monooxygenase (CYP) gene for depsidone formation.

-

Genes for tailoring enzymes , such as methyltransferases, hydroxylases, and oxidoreductases.

-

Transcription factor genes for regulating the expression of the cluster.

-

Transporter genes for the export of the final product.

The identification and characterization of the this compound BGC will be a critical step in fully elucidating its biosynthesis and enabling heterologous production.

Quantitative Data

Quantitative data on the biosynthesis of this compound is scarce. However, studies have quantified the concentration of this compound in various lichen species, providing insights into the productivity of the pathway in its native hosts.

| Lichen Species | This compound Concentration (mg/g of dried lichen) | Extraction Solvent | Analytical Method | Reference |

| Usnea intermedia | 2.98 ± 0.28 | Methanol | HPLC | |

| Usnea filipendula | Not specified in abstract | Methanol | HPLC | |

| Usnea fulvoreagens | Not specified in abstract | Methanol | HPLC |

Note: The table summarizes available quantitative data. Further research is needed to determine enzyme kinetic parameters and reaction yields.

Experimental Protocols

The study of lichen secondary metabolite biosynthesis involves a combination of analytical chemistry, molecular biology, and biochemistry. Below are detailed protocols for key experimental approaches.

Extraction and Analysis of this compound from Lichen Thalli

Objective: To extract and quantify this compound from lichen material.

Protocol:

-

Extraction:

-

Dry the lichen thalli to a constant weight.

-

Grind the dried thalli into a fine powder.

-

Extract the powder with a suitable solvent (e.g., acetone or methanol) at room temperature with stirring for 24 hours.

-

Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

High-Performance Liquid Chromatography (HPLC) Analysis:

-

Mobile Phase: A gradient of solvent A (e.g., water with 1% phosphoric acid) and solvent B (e.g., methanol or acetonitrile).

-

Stationary Phase: A C18 reversed-phase column.

-

Detection: Diode array detector (DAD) to monitor the absorbance at the characteristic wavelength for this compound.

-

Quantification: Generate a calibration curve using a purified this compound standard of known concentrations. The concentration of this compound in the lichen extract is determined by comparing its peak area to the standard curve.

-

Heterologous Expression of a Putative this compound PKS Gene

Objective: To functionally characterize a candidate PKS gene from a this compound-producing lichen.

Protocol:

-

Gene Identification and Synthesis:

-

Identify a putative NR-PKS gene from the genome sequence of a this compound-producing lichen based on homology to known depside synthases.

-

Synthesize the gene with codon optimization for a suitable heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae.

-

-

Vector Construction:

-

Clone the synthesized PKS gene into an appropriate expression vector under the control of a strong, inducible promoter.

-

-

Host Transformation:

-

Transform the expression vector into the chosen fungal host using established protocols (e.g., protoplast transformation for Aspergillus or lithium acetate method for Saccharomyces).

-

-

Expression and Metabolite Analysis:

-

Culture the transformed host under conditions that induce gene expression.

-

Extract the secondary metabolites from the culture medium and/or mycelia.

-

Analyze the extracts using HPLC and mass spectrometry (MS) to identify the product of the heterologously expressed PKS. Co-expression with a putative CYP from the same BGC can be performed to test for depsidone formation.

-

Future Directions

The complete elucidation of the this compound biosynthetic pathway presents several exciting avenues for future research. The definitive identification of the this compound BGC through genome mining and functional genomics is a primary objective. This will enable the characterization of the specific tailoring enzymes and their precise roles in the pathway. The heterologous expression of the entire BGC in a tractable host would not only confirm the pathway but also pave the way for the sustainable production of this compound and its derivatives. Furthermore, understanding the regulatory mechanisms governing the expression of the this compound BGC could lead to strategies for enhancing its production in the native fungal host.

Conclusion

The biosynthesis of this compound in fungi is a complex process involving a dedicated set of enzymes encoded within a biosynthetic gene cluster. While the core machinery, an NR-PKS and a cytochrome P450, is likely responsible for the formation of the depsidone scaffold, the specific tailoring enzymes that decorate this core to yield this compound are yet to be fully characterized. The proposed pathway and experimental protocols outlined in this guide provide a framework for future research aimed at unraveling the remaining mysteries of this compound biosynthesis. A complete understanding of this pathway will not only contribute to our fundamental knowledge of fungal secondary metabolism but also unlock the potential for the biotechnological production of this intriguing natural product.

References

- 1. Discovery and excavation of lichen bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lobaria pulmonaria - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Genome-Wide Analysis of Biosynthetic Gene Cluster Reveals Correlated Gene Loss with Absence of Usnic Acid in Lichen-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Genetic potential of lichen-forming fungi in polyketide biosynthesis - RMIT University - Figshare [research-repository.rmit.edu.au]

Physical and chemical properties of Stictic acid.

Stictic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound, a β-orcinol depsidone, is a secondary metabolite predominantly isolated from various lichen species.[1][2] It has attracted considerable scientific attention due to its diverse and potent biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, details common experimental methodologies for its study, and visualizes relevant biological pathways.

Physical and Chemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its isolation, characterization, and application in research and drug development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₄O₉ | [4] |

| Molecular Weight | 386.31 g/mol | |

| CAS Number | 549-06-4 | |

| Appearance | Solid | |

| Melting Point | 260-265 °C (decomposes) | |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol. | |

| pKa (Predicted) | 8.94 ± 0.40 | |

| Density (Predicted) | 1.591 ± 0.06 g/cm³ |

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and identification of this compound.

| Spectroscopic Technique | Description |

| ¹H NMR | The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its aromatic, methyl, methoxy, and aldehyde protons. |

| UV-Vis | This compound exhibits strong UV absorbance at approximately 240-250 nm and 310 nm. For quantitative analysis using HPLC, the detection wavelength is typically set around 245 nm. |

| Mass Spectrometry (MS) | Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula. |

| Infrared (IR) Spectroscopy | IR spectroscopy helps in identifying the functional groups present in the this compound molecule, such as hydroxyl, carboxyl, and ester groups, based on their vibrational frequencies. |

Experimental Protocols

Extraction and Isolation of this compound from Lichens

This compound is naturally present in a variety of lichen species and can be isolated through a multi-step extraction and purification process.

Methodology:

-

Raw Material Preparation: The lichen thalli are first cleaned of any debris and then dried. The dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered lichen material is subjected to extraction with an organic solvent, commonly acetone or methanol, using a Soxhlet apparatus or maceration. This step is designed to extract a broad range of secondary metabolites, including this compound.

-

Crude Extract Preparation: The solvent is evaporated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is then subjected to purification techniques to isolate this compound. This may involve:

-

Crystallization: this compound can often be crystallized directly from the crude extract using a suitable solvent system.

-

Column Chromatography: For more complex mixtures, column chromatography (e.g., silica gel) is employed. The extract is loaded onto the column, and different solvent gradients are used to separate the components based on their polarity. Fractions are collected and analyzed (e.g., by TLC) to identify those containing this compound.

-

-

Purity Confirmation: The purity of the isolated this compound is confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and by determining its melting point.

Caption: General Workflow for this compound Extraction.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the identification and quantification of this compound.

Example Chromatographic Conditions:

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).

-

Mobile Phase: A common mobile phase is a mixture of methanol, water, and an acid (e.g., phosphoric acid) in a ratio such as 80:20:1 (v/v/v) to ensure good peak shape.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 25°C.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Detection is typically performed at around 245 nm, where this compound shows strong UV absorbance.

-

Quantification: A stock solution of pure this compound standard is prepared in a suitable solvent like methanol. A calibration curve is generated by running a series of dilutions of the standard solution to quantify the amount of this compound in a sample.

Signaling Pathways

Biosynthesis of this compound

This compound is synthesized in lichens via the acetate-malonate pathway. The process begins with the precursor molecules acetyl-CoA and malonyl-CoA. A non-reducing polyketide synthase (NR-PKS) enzyme catalyzes the formation of two phenolic rings. These rings are then joined through an esterification reaction to form a depside intermediate. The final step involves an intramolecular oxidative cyclization, catalyzed by a cytochrome P450 monooxygenase, which creates the characteristic depsidone core of this compound.

Caption: Simplified Biosynthesis of this compound.

Potential Antioxidant Signaling Pathway

The antioxidant effects of natural compounds are often mediated through the modulation of intracellular signaling pathways. A key pathway in the cellular defense against oxidative stress is the Keap1-Nrf2-ARE pathway. While direct modulation by this compound requires further investigation, this pathway represents a plausible mechanism for its observed antioxidant properties.

Under normal conditions, the transcription factor Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Caption: The Keap1-Nrf2 Antioxidant Response Pathway.

Anticancer Activity and Apoptosis

This compound has demonstrated cytotoxic effects against various cancer cell lines. Notably, it has been shown to inhibit the growth of HT-29 human colon adenocarcinoma cells with an IC50 value of 29.29 µg/mL, while showing significantly lower toxicity to non-malignant cells. This suggests a potential therapeutic window. The anticancer activity is believed to be, at least in part, due to the induction of apoptosis. While the precise molecular mechanisms are still under investigation, the activation of caspase cascades is a common pathway for apoptosis induced by natural compounds. Computational studies have also suggested that this compound may play a role in the reactivation of the tumor suppressor protein p53.

References

A Technical Guide to the Spectroscopic Data of Stictic Acid

Introduction

Stictic acid (C₁₉H₁₄O₉) is a prominent secondary metabolite belonging to the β-orcinol depsidone class, commonly found in various lichen species.[1] With a molar mass of 386.31 g/mol , this compound has attracted significant scientific interest due to its diverse biological activities, including potential anticancer, antimicrobial, and antioxidant properties.[1] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are also provided to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The structural elucidation and characterization of this compound are heavily reliant on modern spectroscopic techniques. The following sections summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The data presented here corresponds to spectra recorded in DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.43 | s | CHO |

| 6.98 | s | H-5 |

| 6.79 | s | H-6' |

| 3.92 | s | OCH₃ |

| 2.50 | s | CH₃-C8 |

| 2.20 | s | CH₃-C8' |

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆) [1]

| Carbon Atom | Chemical Shift (δ) ppm | Carbon Atom | Chemical Shift (δ) ppm |

| C-1 | 109.03 | C-7 | 151.81 |

| C-2 | 162.30 | C-8 | 112.74 |

| C-3 | 114.25 | C-9 | 135.88 |

| C-4 | 160.62 | C-1' | 112.98 |

| C-4a | 109.03 | C-2' | 150.78 |

| C-5 | 137.37 | C-3' | 120.71 |

| C-5a | 151.81 | C-4' | 147.98 |

| C-6 | 163.04 | C-5' | 166.23 |

| C-6a | 162.30 | C-6' | 94.99 |

| C-7' | 186.54 | OCH₃ | 56.68 |

| CH₃-C8 | 21.45 | CH₃-C8' | 9.55 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is crucial for identifying its key functional groups.

Table 3: Infrared (IR) Spectroscopy Data for this compound [1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3500-3100 | O-H (hydroxyl), broad |

| ~3080 | C-H (aromatic) |

| ~2925 | C-H (methyl) |

| ~1740 | C=O (lactone) |

| ~1695 | C=O (aldehyde) |

| ~1620, 1580, 1450 | C=C (aromatic) |

| ~1250 | C-O-C (ether and ester) |

Mass Spectrometry (MS)

Mass spectrometry provides insights into the molecular weight and fragmentation pattern of this compound, which is essential for its identification and structural confirmation.

Table 4: Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z | Interpretation |

| 386 | [M]⁺ (Molecular Ion) |

| 385 | [M-H]⁻ |

| 357 | [M-CHO]⁺ or [M-H-CO]⁻ |

| 341 | [M-H-CO₂]⁻ |

| 167 | Fragment |

| 149 | Fragment |

| 123 | Fragment |

Experimental Protocols

The following protocols outline the general methodologies for the isolation and spectroscopic analysis of this compound.

Isolation and Purification of this compound

-

Lichen Material Preparation : Collect lichen species known to contain this compound (e.g., from the genera Usnea, Ramalina, Stereocaulon). Clean the collected material of any debris, air-dry it thoroughly, and then grind the lichen thalli into a fine powder.

-

Solvent Extraction : Macerate the powdered lichen material in acetone or methanol at room temperature for 24-48 hours with occasional stirring. Repeat the extraction process multiple times to ensure a comprehensive extraction.

-

Concentration : Filter the combined extracts to remove solid residues. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

-

Chromatographic Purification : Subject the crude extract to column chromatography (e.g., using Sephadex LH-20) or preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.

Spectroscopic Analysis

-

NMR Spectroscopy :

-

Dissolve a purified sample of this compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Utilize 2D NMR experiments such as COSY, HSQC, and HMBC for complete and unambiguous signal assignments.

-

-

IR Spectroscopy :

-

Prepare the sample, typically using the KBr wafer method. Mix a small amount of the purified this compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Record the IR spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry :

-

Introduce the sample into the mass spectrometer, often via Liquid Chromatography (LC-MS) for complex mixtures or direct infusion for pure compounds.

-

Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), in both positive and negative ion modes to obtain the molecular ion and fragmentation data.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Visualized Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.

Caption: General workflow for the isolation and analysis of this compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Stictic Acid

For Immediate Release

[City, State] – [Date] – Stictic acid, a secondary metabolite produced by various lichens, is emerging as a compound of significant interest to the scientific and medical research communities. A comprehensive analysis of existing literature reveals a spectrum of biological activities, positioning this compound as a promising candidate for further investigation in drug development. This technical guide provides an in-depth overview of the multifaceted biological effects of this compound, with a focus on its anticancer, antioxidant, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways.

Anticancer Activity: A Promising Cytotoxic Profile

This compound has demonstrated notable cytotoxic activity against various human cancer cell lines. Of particular significance is its selective action, showing greater potency against cancer cells compared to non-malignant cell lines, suggesting a favorable therapeutic window.

Quantitative Data: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| HT-29 | Human Colon Adenocarcinoma | 29.29 | ~75.8 | [1][2] |

| MCF-7 | Human Breast Adenocarcinoma | >100 | >258.8 | [1] |

| MRC-5 | Human Fetal Lung Fibroblast (Non-malignant) | 2478.40 | ~6416.5 | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cultured cells.[3]

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Human cancer cell lines (e.g., HT-29) and a non-malignant cell line (e.g., MRC-5)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 hours). Include untreated cells as a negative control and a solvent control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the concentration of this compound.

Visualizing the Mechanism: A Potential Pathway to Apoptosis

While the precise apoptotic pathway induced by this compound is still under full investigation, it is hypothesized to involve the intrinsic (mitochondrial) pathway, a common mechanism for many natural anticancer compounds.

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

Antioxidant Activity: A Dual Role in Radical Scavenging

This compound has been investigated for its antioxidant properties, with some studies indicating significant radical scavenging activity, while others show moderate or low activity, suggesting that its efficacy may be assay-dependent.

Quantitative Data: Antioxidant Activity of this compound

| Assay | Activity | IC50 (µM) | Notes | Reference |

| DPPH Radical Scavenging | Moderate | Not consistently reported | Activity may be influenced by molecular conformation. | |

| Superoxide Anion Scavenging | Better than quercetin | 566 (for a this compound derivative) | Depsidones show good superoxide scavenging. | |

| Neuroprotective (ROS reduction) | Protective | Not applicable | Observed in human astrocytes. |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging ability of a compound.

Materials:

-

This compound solution (in methanol or ethanol)

-

DPPH solution (0.1 mM in methanol or ethanol)

-

Methanol or ethanol

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare various concentrations of this compound in the chosen solvent.

-

Reaction Mixture: Mix the this compound solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Preliminary evidence suggests that this compound possesses anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

This compound solution

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.

-

Absorbance Reading: After a short incubation at room temperature, measure the absorbance at 540 nm.

-

Analysis: The amount of nitrite, a stable product of NO, is determined from a standard curve. The percentage of inhibition of NO production is then calculated.

Visualizing the Mechanism: Potential Inhibition of the NF-κB Pathway

A plausible mechanism for the anti-inflammatory effect of this compound is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Antimicrobial Activity: A Broad Spectrum of Inhibition

This compound has been shown to possess antimicrobial activity against a range of pathogenic bacteria.

Quantitative Data: Antimicrobial Activity of this compound

| Organism | Type | MIC (µg/mL) | Reference |

| Escherichia coli (Fluoroquinolone-resistant) | Gram-negative bacteria | 64 - 512 | |

| Salmonella typhi | Gram-negative bacteria | Not specified for this compound, but related depsidones show activity. | |

| Staphylococcus aureus (Multidrug-resistant) | Gram-positive bacteria | Inactive (for some derivatives) |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Materials:

-

This compound stock solution

-

96-well microtiter plates

-

Bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Plate reader or visual inspection

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth medium directly in the microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density with a plate reader.

Enzyme Inhibition: Targeting Key Pathological Enzymes

This compound and its derivatives have been found to inhibit the activity of several enzymes implicated in various diseases.

Quantitative Data: Enzyme Inhibition by this compound and Derivatives

| Enzyme | Biological Relevance | Inhibitory Activity (IC50) | Reference |

| Tyrosinase | Hyperpigmentation | Not specified for this compound, but lichen extracts show activity. | |

| Xanthine Oxidase | Gout | Strong inhibition by some lichen extracts. | |

| LsrK (involved in Quorum Sensing) | Bacterial Pathogenicity | IC50 = 3 µM |

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit xanthine oxidase, an enzyme involved in the production of uric acid.

Materials:

-

This compound solution

-

Xanthine oxidase enzyme

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

96-well UV-transparent plate or cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the phosphate buffer, this compound at various concentrations, and the xanthine oxidase enzyme.

-

Pre-incubation: Pre-incubate the mixture for a short period.

-

Initiation of Reaction: Add xanthine to initiate the enzymatic reaction.

-

Measurement: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time.

-

Analysis: Calculate the percentage of inhibition of xanthine oxidase activity. The IC50 value is the concentration of this compound that inhibits the enzyme activity by 50%.

Experimental Workflow Visualization: MTT Assay

References

Stictic Acid: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Stictic acid, a β-orcinol depsidone secondary metabolite, is a prominent compound found in a variety of lichen species.[1] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical properties, and significant biological activities, including its anticancer, antioxidant, and antimicrobial effects.[2][3] Detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Furthermore, this document elucidates the compound's mechanisms of action through signaling pathway diagrams and summarizes key quantitative data to facilitate further investigation and application.

Introduction

Lichens, symbiotic organisms of fungi and algae or cyanobacteria, are prolific producers of unique secondary metabolites.[1] These compounds are not essential for the primary growth of the lichen but play crucial roles in survival, such as defense against herbivores, UV protection, and antimicrobial activity. Among the vast array of lichen substances, depsidones are a significant class of polyphenolic compounds formed through the acetyl-malonate pathway.[1]

This compound (C₁₉H₁₄O₉, Molar Mass: 386.31 g/mol ) is a characteristic β-orcinol depsidone found in lichens such as Lobaria pulmonaria, Usnea articulata, and various Parmelia and Usnea species. It has garnered considerable scientific interest for its potent biological activities, making it a promising candidate for drug discovery and development. This guide aims to consolidate the current knowledge on this compound, providing researchers with the necessary technical details to advance their studies.

Biosynthesis of this compound

The biosynthesis of this compound, like other depsidones, originates from the polyketide pathway, which utilizes acetyl-CoA and malonyl-CoA as primary precursors. The process is catalyzed by a multifunctional non-reducing polyketide synthase (NR-PKS) enzyme within the mycobiont (fungal partner) of the lichen. The pathway involves the formation and subsequent dimerization of two phenolic acid units (β-orsellinic acid type) to form a depside intermediate. This depside then undergoes an intramolecular oxidative cyclization, catalyzed by a cytochrome P450 enzyme, to form the characteristic ether bond of the depsidone structure.

References

The Chemotaxonomic Significance of Stictic Acid in Lichens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of stictic acid, a prominent secondary metabolite in lichens, and its critical role in chemotaxonomy. The presence, concentration, and co-occurrence of this compound with other lichen substances serve as a vital tool for the systematic classification of these complex symbiotic organisms. This document details its distribution, biosynthetic pathways, and the analytical protocols used for its identification and quantification, offering a comprehensive resource for researchers in lichenology, natural product chemistry, and drug discovery.

Introduction to Lichen Chemotaxonomy

Chemotaxonomy, the classification of organisms based on their chemical constituents, is a cornerstone of modern lichenology. Lichens produce a vast array of unique secondary metabolites, often referred to as "lichen acids," which are extracellularly deposited on the fungal hyphae.[1] These compounds are generally stable and their production is genetically controlled, making them reliable markers for taxonomic differentiation.[2][3] this compound, a β-orcinol depsidone, is one such compound of significant taxonomic importance.[4] Its detection helps delineate species, define chemical strains (chemotypes), and understand phylogenetic relationships within complex lichen genera.[5]

This compound: Chemical Profile and Distribution

This compound (C₁₉H₁₄O₉) is an aromatic organic compound belonging to the depsidone class of polyketides. Depsidones are formed through the esterification of two phenolic rings. This compound is soluble in solvents like acetone, methanol, ethanol, and DMSO.

The distribution of this compound is widespread but not universal, making its presence a key diagnostic feature. It is a significant chemical marker in numerous genera within the Parmeliaceae family, the largest family of lichenized fungi. Its presence has been confirmed in a broad range of lichens, including species of:

-

Usnea : this compound is found in many species of this genus; one study identified it in 30 different Usnea species.

-

Ramalina : It has been identified in at least five species within this genus.

-

Parmotrema : The presence of this compound was a key characteristic in the identification of new species like Parmotrema eliasaroanum. It is also found in species such as Parmotrema perlata.

-

Cladonia : The compound is taxonomically relevant in groups such as the Cladonia verticillata group.

-

Sticta : this compound and its aggregates are used as characters in the phylogenetic analysis of this genus.

Often, this compound is part of a "chemosyndrome," a suite of biosynthetically related compounds. For instance, in Usnea articulata, this compound is found alongside related depsidones like northis compound, cryptothis compound, and conthis compound. The consistent co-occurrence of these related metabolites provides a robust chemical fingerprint for taxonomic identification.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly between species and even based on the solvent used for extraction. Acetone is frequently cited as a highly efficient solvent for extracting this compound and other lichen metabolites.

| Lichen Species | Extraction Solvent | This compound Concentration (mg/g dried lichen) | Reference |

| Usnea filipendula | Acetone | 9.85 ± 0.49 | |

| Usnea intermedia | Methanol | 2.98 ± 0.28 | |

| Ramalina farinacea | Acetone | Not specified, but detected | |

| Ramalina farinacea | Methanol | Not specified, but detected |

Biosynthesis of this compound

The biosynthesis of depsidones like this compound occurs via the acetyl-malonate pathway, also known as the polyketide pathway. This fundamental metabolic process involves the head-to-tail condensation of acetyl-CoA and malonyl-CoA units, catalyzed by a large, multifunctional enzyme complex called polyketide synthase (PKS). While the specific gene cluster for this compound biosynthesis is not yet fully elucidated, the general pathway is well-understood. The process begins with the formation of a polyketide chain, which then undergoes cyclization and aromatization to form phenolic rings. These rings are subsequently joined by an ester linkage to form a depside, which is then oxidatively cyclized to create the characteristic depsidone structure.

Experimental Protocols

Accurate identification of this compound is crucial for chemotaxonomic studies. A multi-step process involving extraction, separation, and identification is typically employed.

Extraction of Lichen Metabolites

The initial step involves extracting secondary metabolites from the dried and ground lichen thallus. The choice of solvent significantly impacts the yield.

-

Objective: To extract secondary metabolites, including this compound, from the lichen thallus.

-

Apparatus: Magnetic stirrer, filter paper (Whatman No. 1), evaporation apparatus.

-

Reagents: Acetone, methanol, or ethanol.

-

Procedure:

-

Weigh 1 gram of dried, ground lichen material.

-

Add 40 mL of an organic solvent (e.g., acetone, which is highly efficient for most lichen substances).

-

Stir the mixture at room temperature for 4 hours in the dark using a magnetic stirrer.

-

Filter the mixture through filter paper to separate the extract from the solid lichen matrix.

-

The resulting filtrate can be used directly for analysis or evaporated to dryness and redissolved in a smaller volume of a suitable solvent like DMSO or methanol for more concentrated samples.

-

Identification and Separation Techniques

A. Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used method for the preliminary identification of lichen substances.

-

Objective: To separate and tentatively identify lichen compounds based on their retardation factor (Rf) and reaction to visualizing agents.

-

Materials: Pre-coated TLC plates (Silica gel 60 F₂₅₄), developing tank, micropipettes, UV lamp (254 nm and 366 nm).

-

Solvent System: A standard solvent system is Toluene:Ethyl acetate:Formic acid (TEF) in a ratio of 65.5:41.5:4.

-

Procedure:

-

Spot the concentrated lichen extract onto the baseline of a TLC plate.

-

Place the plate in a developing tank saturated with the TEF solvent system and allow the solvent front to ascend near the top of the plate.

-

Remove the plate and allow it to air dry.

-

Visualize the separated spots under short-wave (254 nm) and long-wave (366 nm) UV light.

-

For further confirmation, spray the plate with a 10% sulfuric acid solution and heat it. This compound typically appears as a yellow band after this treatment. The Rf values are then compared to those of known standards.

-

B. High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative and more definitive identification of lichen metabolites. A Diode Array Detector (DAD) is often used to obtain UV spectra of the eluted compounds, aiding in their identification.

-

Objective: To accurately identify and quantify this compound in a lichen extract.

-

Instrumentation: An HPLC system equipped with a DAD detector and a C18 column.

-

Method Parameters (Example):

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

-

Detection: Diode Array Detector monitoring at multiple wavelengths, with 240 nm often used for general detection of lichen acids.

-

Calibration: A calibration curve is generated using a pure standard of this compound at multiple concentration levels (e.g., 1-100 mg/L). The linearity of the curve should have a correlation coefficient (R²) of ≥ 0.999.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

-

Validation: Method validation should include determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). For this compound, reported values have been as low as 0.49 mg/L (LOD) and 1.64 mg/L (LOQ).

-

Integrated Analytical Workflow

The complete process from lichen sample to confirmed identification and quantification of this compound follows a logical workflow.

Conclusion and Future Directions

This compound is a paramount example of the utility of secondary metabolites in lichen taxonomy. Its presence or absence, often as part of a larger chemosyndrome, provides robust evidence for species delimitation and phylogenetic classification. The standardized analytical protocols detailed herein, from extraction to HPLC, ensure reproducible and reliable data for taxonomic research.

Beyond its role in taxonomy, this compound has demonstrated a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects, making it a subject of interest for pharmaceutical and biotechnological applications. Future research will likely focus on elucidating the specific biosynthetic gene clusters responsible for its production, which could pave the way for biotechnological synthesis of this and other valuable lichen compounds. Continued exploration of the chemical diversity within lichens, guided by chemotaxonomic principles, promises to uncover further novel compounds with significant scientific and commercial potential.

References

- 1. Genome-Wide Analysis of Biosynthetic Gene Cluster Reveals Correlated Gene Loss with Absence of Usnic Acid in Lichen-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and excavation of lichen bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery and excavation of lichen bioactive natural products [frontiersin.org]

- 4. bioaustralis.com [bioaustralis.com]

- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

Stictic Acid Derivatives in Nature: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stictic acid and its naturally occurring derivatives represent a significant class of β-orcinol depsidones, secondary metabolites primarily biosynthesized by various lichen species. These compounds have garnered substantial scientific interest due to their diverse and potent biological activities, including antioxidant, antimicrobial, and cytotoxic properties. This technical guide provides a comprehensive overview of these derivatives, their biological sources, and their pharmacological activities. Detailed experimental protocols for the isolation, purification, and characterization of these compounds are presented, alongside a summary of their quantitative biological data in structured tables. Furthermore, this guide illustrates the biosynthetic pathway of this compound derivatives and touches upon their known interactions with cellular signaling pathways through detailed diagrams, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and its Derivatives